![molecular formula C11H9ClN2O2 B598888 (E)-甲基 3-(7-氯-1H-吡咯并[2,3-c]吡啶-5-基)丙烯酸酯 CAS No. 1198098-49-5](/img/structure/B598888.png)

(E)-甲基 3-(7-氯-1H-吡咯并[2,3-c]吡啶-5-基)丙烯酸酯

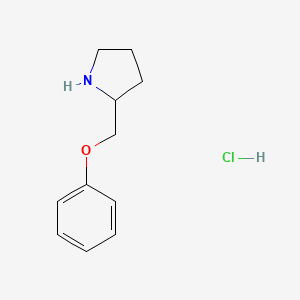

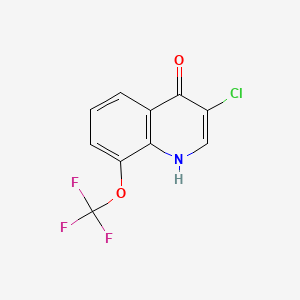

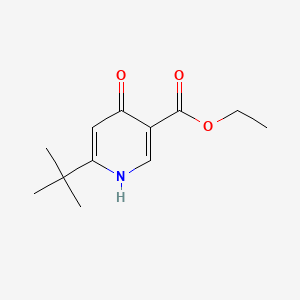

描述

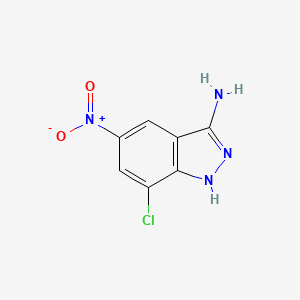

“(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” is a chemical compound. However, specific details about this compound are not readily available1. It’s worth noting that it contains a pyrrolo[2,3-c]pyridine core, which is a common structure in many bioactive molecules2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate”. However, there are general methods for synthesizing pyrrolo[2,3-c]pyridine derivatives3.Molecular Structure Analysis

The molecular structure of “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” is not directly available. However, the compound contains a pyrrolo[2,3-c]pyridine core, which is a fused ring system with a five-membered ring (pyrrole) and a six-membered ring (pyridine)21.Chemical Reactions Analysis

Specific chemical reactions involving “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” are not available. However, pyrrolo[2,3-c]pyridine derivatives are known to participate in various chemical reactions3.Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” are not directly available. However, a related compound, 5-Chloro-1H-pyrrolo[2,3-b]pyridine, is a solid with a molecular weight of 152.581.科学研究应用

-

Scientific Field: Diabetes Research

- Application Summary : Pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .

- Methods of Application : In vitro antidiabetic analysis was conducted to evaluate the compounds’ antidiabetic action . Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme .

- Results : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range . These compounds also displayed binding affinity from −8.2 and −8.5 kcal/mol .

-

Scientific Field: Cancer Research

- Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed with potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .

- Methods of Application : The compounds were tested for their inhibitory activity against FGFR1, 2, and 3 . In vitro analysis was conducted to evaluate the compounds’ effect on breast cancer 4T1 cell proliferation and apoptosis .

- Results : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . It also significantly inhibited the migration and invasion of 4T1 cells .

-

Scientific Field: Antidiabetic Drug Development

- Application Summary : Novel pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .

- Methods of Application : In vitro antidiabetic analysis was conducted to evaluate the compounds’ antidiabetic action . Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme .

- Results : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range . These compounds also displayed binding affinity from −8.2 and −8.5 kcal/mol .

-

Scientific Field: Cancer Therapy

- Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed with potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .

- Methods of Application : The compounds were tested for their inhibitory activity against FGFR1, 2, and 3 . In vitro analysis was conducted to evaluate the compounds’ effect on breast cancer 4T1 cell proliferation and apoptosis .

- Results : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . It also significantly inhibited the migration and invasion of 4T1 cells .

-

Scientific Field: Antidiabetic Drug Development

- Application Summary : Novel pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .

- Methods of Application : In vitro antidiabetic analysis was conducted to evaluate the compounds’ antidiabetic action . Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme .

- Results : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range . These compounds also displayed binding affinity from −8.2 and −8.5 kcal/mol .

-

Scientific Field: Cancer Therapy

- Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed with potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .

- Methods of Application : The compounds were tested for their inhibitory activity against FGFR1, 2, and 3 . In vitro analysis was conducted to evaluate the compounds’ effect on breast cancer 4T1 cell proliferation and apoptosis .

- Results : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . It also significantly inhibited the migration and invasion of 4T1 cells .

安全和危害

The safety and hazards of “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” are not directly available. However, related compounds can pose hazards, such as acute toxicity and eye irritation4.

未来方向

The future directions of research on “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” are not specified. However, pyrrolo[2,3-c]pyridine derivatives have potential for development into antidiabetic drugs2. Furthermore, a related compound has been granted orphan designation for the treatment of tenosynovial giant cell tumour5.

属性

IUPAC Name |

methyl (E)-3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-9(15)3-2-8-6-7-4-5-13-10(7)11(12)14-8/h2-6,13H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIDAOSLDRZLPL-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=NC(=C2C(=C1)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=NC(=C2C(=C1)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673634 | |

| Record name | Methyl (2E)-3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate | |

CAS RN |

1198098-49-5 | |

| Record name | Methyl (2E)-3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)

![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)

![Thiazolo[5,4-b]pyridin-2-ylmethanamine](/img/structure/B598814.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B598822.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate](/img/structure/B598824.png)

![(4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B598826.png)

![6-Bromo-5-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B598828.png)